![molecular formula C20H39NO2 B14378031 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane CAS No. 89857-78-3](/img/structure/B14378031.png)
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane is an organic compound that features a dioxolane ring and an azepane ring. The compound is of interest due to its unique structure, which combines a dioxolane moiety with a long nonyl chain and an azepane ring. This combination of functional groups can impart unique chemical and physical properties, making it a subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the acetalization of an aldehyde or ketone with ethylene glycol to form the dioxolane ring . The nonyl chain can be introduced through alkylation reactions, and the azepane ring can be attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors for the acetalization step and large-scale alkylation and substitution reactions. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dioxolane ring or the azepane ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the azepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. The reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the azepane ring.
Scientific Research Applications
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored for use in pharmaceuticals or as a biochemical probe.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers or surfactants, due to its unique combination of functional groups.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring could act as a protecting group, while the azepane ring could interact with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3-dioxolane : A simpler compound with a dioxolane ring, used as a solvent and in organic synthesis.
- 2,2-Dimethyl-1,3-dioxolane-4-methanol : Another dioxolane derivative with applications in organic synthesis.
- (S)-(+)-(2,2-Dimethyl-1,3-dioxolan-4-yl)-methylamine : A compound with a similar dioxolane structure but different functional groups.
Uniqueness
1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane is unique due to its combination of a long nonyl chain, a dioxolane ring, and an azepane ring. This combination of functional groups is not commonly found in other compounds, giving it distinct chemical and physical properties that can be exploited in various applications.
Properties
CAS No. |
89857-78-3 |
|---|---|
Molecular Formula |
C20H39NO2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
1-[(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl]azepane |
InChI |
InChI=1S/C20H39NO2/c1-3-4-5-6-7-8-11-14-20(2)22-18-19(23-20)17-21-15-12-9-10-13-16-21/h19H,3-18H2,1-2H3 |
InChI Key |
PJWHQIQLQUWNRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(OCC(O1)CN2CCCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


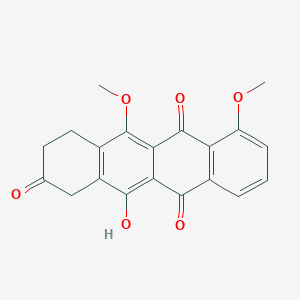
![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)
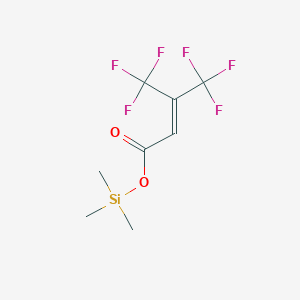
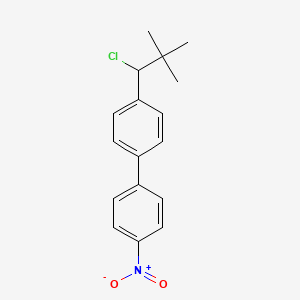
![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)
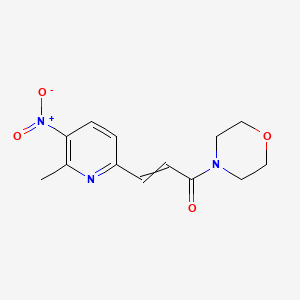
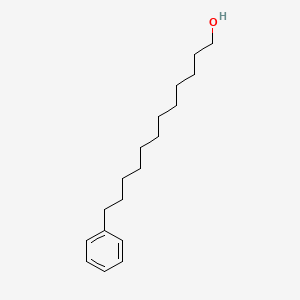
![benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14377980.png)
![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)
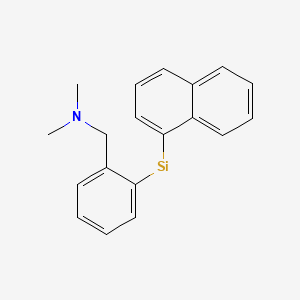
![5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline](/img/structure/B14377997.png)

